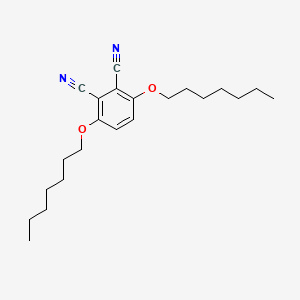
1,1',1'',1''',1''''-(Tridecane-1,3,5,7,9-pentayl)pentabenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene is a complex organic compound characterized by a tridecane backbone with five benzene rings attached at various positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene with tridecane derivatives under acidic conditions. The reaction conditions often require a strong Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogenation or nitration can introduce new substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated benzene compounds.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of multiple benzene rings on the physical and chemical properties of organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene exerts its effects is largely dependent on its interactions with other molecules. The benzene rings can participate in π-π stacking interactions, while the tridecane backbone provides hydrophobic interactions. These combined effects can influence the compound’s binding affinity and specificity for various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Tridecane: A simpler alkane with the formula C13H28, lacking the benzene rings.
1-Phenyltridecane: A compound with a single benzene ring attached to the tridecane backbone.
Tricyclo[3.3.1.1(3,7)]decane, 1-phenyl-: A compound with a more complex ring structure and a single benzene ring.
Uniqueness
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene is unique due to the presence of multiple benzene rings attached to a single tridecane backbone. This structure imparts distinct physical and chemical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
114154-04-0 |
|---|---|
Fórmula molecular |
C43H48 |
Peso molecular |
564.8 g/mol |
Nombre IUPAC |
1,3,7,9-tetraphenyltridecan-5-ylbenzene |
InChI |
InChI=1S/C43H48/c1-2-3-21-40(36-22-11-5-12-23-36)32-42(38-26-15-7-16-27-38)34-43(39-28-17-8-18-29-39)33-41(37-24-13-6-14-25-37)31-30-35-19-9-4-10-20-35/h4-20,22-29,40-43H,2-3,21,30-34H2,1H3 |
Clave InChI |
DSEMJVHUYUHBRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(CC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)
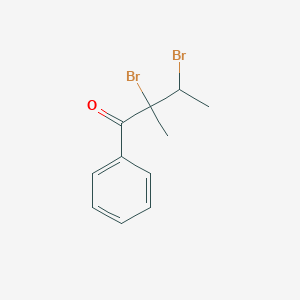
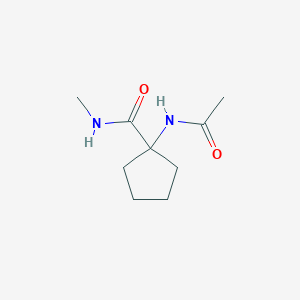
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
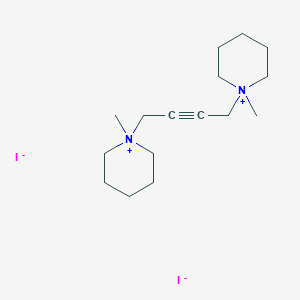
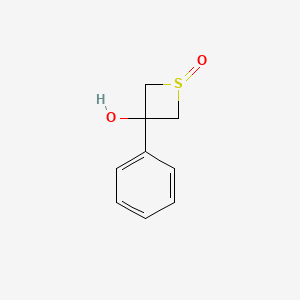
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)

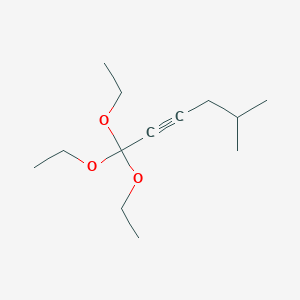

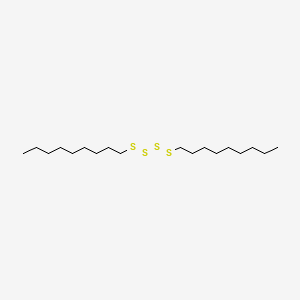

![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
